Cas no 902837-31-4 (3-(4-METHOXYPHENOXY)PIPERIDINE)

3-(4-Methoxyphenoxy)piperidine is a versatile intermediate in organic synthesis, particularly valued for its piperidine core and methoxyphenoxy substituent. This compound is useful in pharmaceutical and agrochemical research, where its structural features enable the development of bioactive molecules. The methoxy group enhances solubility and modulates electronic properties, while the piperidine ring provides a rigid scaffold for further functionalization. Its stability under various reaction conditions makes it suitable for multi-step syntheses. Researchers appreciate its potential in designing ligands, catalysts, and active pharmaceutical ingredients (APIs). Proper handling and storage are recommended to maintain its integrity for high-purity applications.
3-(4-METHOXYPHENOXY)PIPERIDINE structure
902837-31-4 structure
商品名:3-(4-METHOXYPHENOXY)PIPERIDINE
CAS番号:902837-31-4
MF:C12H17NO2
メガワット:207.26888
CID:892649
PubChem ID:3345976

3-(4-METHOXYPHENOXY)PIPERIDINE 化学的及び物理的性質

名前と識別子

    • 3-(4-METHOXYPHENOXY)PIPERIDINE
    • CS-0302867
    • AKOS005263919
    • SCHEMBL3153942
    • 902837-31-4
    • AMY10601
    • EN300-363439
    • 3-(4-Methoxyphenoxy)piperidine, HCl
    • DTXSID001306776
    • CLB83731
    • MDL: MFCD06796303
    • インチ: InChI=1S/C12H17NO2/c1-14-10-4-6-11(7-5-10)15-12-3-2-8-13-9-12/h4-7,12-13H,2-3,8-9H2,1H3
    • InChIKey: RLOWUIOSLGWUIA-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)OC2CCCNC2

計算された属性

  • せいみつぶんしりょう: 207.12600
  • どういたいしつりょう: 207.126
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 30.5A^2
  • 疎水性パラメータ計算基準値(XlogP): 2

じっけんとくせい

  • PSA: 30.49000
  • LogP: 2.15480

3-(4-METHOXYPHENOXY)PIPERIDINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-363439-0.5g
3-(4-methoxyphenoxy)piperidine
902837-31-4 95.0%
0.5g
$190.0 2025-03-18
Chemenu
CM180893-1g
3-(4-Methoxyphenoxy)piperidine
902837-31-4 95%
1g
$216 2024-07-20
Enamine
EN300-363439-5.0g
3-(4-methoxyphenoxy)piperidine
902837-31-4 95.0%
5.0g
$576.0 2025-03-18
Enamine
EN300-363439-1.0g
3-(4-methoxyphenoxy)piperidine
902837-31-4 95.0%
1.0g
$199.0 2025-03-18
Enamine
EN300-363439-0.1g
3-(4-methoxyphenoxy)piperidine
902837-31-4 95.0%
0.1g
$175.0 2025-03-18
Enamine
EN300-363439-0.05g
3-(4-methoxyphenoxy)piperidine
902837-31-4 95.0%
0.05g
$167.0 2025-03-18
Enamine
EN300-363439-10.0g
3-(4-methoxyphenoxy)piperidine
902837-31-4 95.0%
10.0g
$855.0 2025-03-18
Enamine
EN300-363439-2.5g
3-(4-methoxyphenoxy)piperidine
902837-31-4 95.0%
2.5g
$389.0 2025-03-18
Enamine
EN300-363439-0.25g
3-(4-methoxyphenoxy)piperidine
902837-31-4 95.0%
0.25g
$183.0 2025-03-18
Chemenu
CM180893-5g
3-(4-Methoxyphenoxy)piperidine
902837-31-4 95%
5g
$701 2021-08-05

3-(4-METHOXYPHENOXY)PIPERIDINE 関連文献

3-(4-METHOXYPHENOXY)PIPERIDINEに関する追加情報

Introduction to 3-(4-METHOXYPHENOXY)PIPERIDINE (CAS No. 902837-31-4) in Modern Chemical and Pharmaceutical Research

3-(4-METHOXYPHENOXY)PIPERIDINE, identified by the chemical abstracts service number 902837-31-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This piperidine derivative features a 4-methoxyphenoxyl moiety, which contributes to its unique pharmacological properties and makes it a valuable scaffold for developing novel therapeutic agents. The structural configuration of this compound allows for interactions with biological targets, making it a subject of extensive interest in medicinal chemistry.

The 4-methoxyphenoxyl group in 3-(4-METHOXYPHENOXY)PIPERIDINE introduces hydrophobicity and electronic characteristics that can modulate the binding affinity and selectivity of drug candidates. This feature has been exploited in the design of molecules targeting various diseases, including neurological disorders, cancer, and metabolic conditions. Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high precision, facilitating the optimization of its pharmacokinetic profile.

In the context of modern drug development, 3-(4-METHOXYPHENOXY)PIPERIDINE has been investigated for its potential as an intermediate in synthesizing more complex molecules. Its versatility as a building block allows for modifications at multiple positions, enabling the creation of libraries of derivatives with tailored biological activities. High-throughput screening (HTS) techniques have been employed to identify hits that exhibit promising pharmacological effects, which can then be further refined through structure-activity relationship (SAR) studies.

One of the most compelling aspects of 3-(4-METHOXYPHENOXY)PIPERIDINE is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and dysregulation of these pathways is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The 4-methoxyphenoxyl group in this compound has been shown to enhance binding to certain kinase domains, making it a promising candidate for further development.

Recent studies have also explored the use of 3-(4-METHOXYPHENOXY)PIPERIDINE in combination therapies. The concept of combining multiple drugs to achieve synergistic effects has gained significant traction in recent years, particularly in the treatment of resistant cancers. By leveraging the unique properties of this compound, researchers have been able to design combination regimens that target multiple pathways simultaneously, potentially overcoming resistance mechanisms and improving patient outcomes.

The synthesis of 3-(4-METHOXYPHENOXY)PIPERIDINE has been optimized to ensure high yield and purity, which are critical for pharmaceutical applications. Advanced synthetic methodologies, including transition metal-catalyzed reactions and asymmetric synthesis, have been employed to produce this compound with minimal byproducts. These techniques not only improve efficiency but also enhance scalability, making it feasible for industrial production.

Another area where 3-(4-METHOXYPHENOXY)PIPERIDINE has shown promise is in the development of antiviral agents. Viruses continue to pose significant challenges to global health, and the need for new antiviral drugs is paramount. The structural features of this compound allow it to interact with viral proteins, inhibiting their function and thereby reducing viral replication. Preclinical studies have demonstrated its efficacy against various viral strains, highlighting its potential as a lead compound for antiviral drug development.

The future directions for research on 3-(4-METHOXYPHENOXY)PIPERIDINE are multifaceted. Continued exploration of its pharmacological properties will likely uncover new therapeutic applications beyond those currently under investigation. Additionally, advances in biocatalysis and green chemistry may provide sustainable methods for its synthesis, aligning with global efforts to reduce environmental impact.

In conclusion,3-(4-METHOXYPHENOXY)PIPERIDINE (CAS No. 902837-31-4) represents a compelling example of how structural innovation can drive pharmaceutical discovery. Its unique chemical properties make it a versatile tool for developing novel therapeutics across multiple disease areas. As research progresses,this compound will undoubtedly continue to play a significant role in shaping the future of medicine.

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